Castor oil

Description

Properties

IUPAC Name |

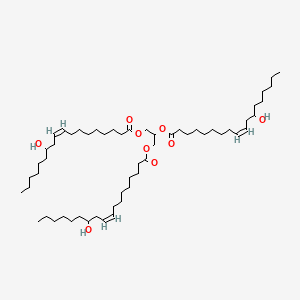

2,3-bis[[(Z)-12-hydroxyoctadec-9-enoyl]oxy]propyl (Z)-12-hydroxyoctadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H104O9/c1-4-7-10-31-40-51(58)43-34-25-19-13-16-22-28-37-46-55(61)64-49-54(66-57(63)48-39-30-24-18-15-21-27-36-45-53(60)42-33-12-9-6-3)50-65-56(62)47-38-29-23-17-14-20-26-35-44-52(59)41-32-11-8-5-2/h25-27,34-36,51-54,58-60H,4-24,28-33,37-50H2,1-3H3/b34-25-,35-26-,36-27- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEMPKEQAKRGZGQ-AAKVHIHISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC(CCCCCC)O)OC(=O)CCCCCCCC=CCC(CCCCCC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC(O)C/C=C\CCCCCCCC(=O)OCC(OC(=O)CCCCCCC/C=C\CC(O)CCCCCC)COC(=O)CCCCCCC/C=C\CC(O)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H104O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

933.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Castor oil appears as pale-yellow or almost colorless transparent viscous liquid with a faint mild odor and nauseating taste. Density 0.95 g / cm3. A mixture of glycerides, chiefly ricinolein (the glyceride of ricinoleic acid)., Liquid; Other Solid, Pale yellow viscous liquid; [Merck Index] Colorless viscous liquid; [ICSC] Light yellow to green oily liquid; [CHRIS], COLOURLESS VISCOUS LIQUID WITH CHARACTERISTIC ODOUR. | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Castor oil | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12781 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

595 °F at 760 mmHg (NTP, 1992), 313 °C | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

445 °F (NTP, 1992), 445 °F (229 °C) (closed cup), 445 °F (closed cup), 229 °C c.c. | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Miscible with absolute ethanol, methanol, ether, chloroform, and glacial acetic acid., Soluble in alcohol, benzene, carbon disulfide, chloroform, INSOL IN WATER, Solubility in water: very poor | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.96 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.945-0.965 at 25 °C/25 °C, Density: 0.961-0.963 at 15.5 °C/15.5 °C, Clear, pale-yellow, oily liquid; mild odor. Density: 0.967 at 25 °C/25 °C, saponification value 300, iodine value 76, solidifies at -40 °C. Solulble in most organic liquids; insoluble in water. Combustible. /Caster oil, acetylated (glyceryl tri-(12)acetyl rincoleate)/, Relative density (water = 1): 0.96 | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Impurities |

Heavy metals (as Pb): not more than 10 mg/kg | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Pale-yellowish or almost colorless, transparent, viscous liquid | |

CAS No. |

8001-79-4 | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor Oil [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0008001794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Castor oil | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Castor oil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.357 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

10 °F (NTP, 1992), Freezing point: -10 °C, A hard waxy product. It is insoluble in water and organic solvents. MP: 85 °C. /Caster oil, hydrogenated/, -10 - -18 °C | |

| Record name | CASTOR OIL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18004 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Castor oil | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1933 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | CASTOR OIL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1452 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Molecular Compositional Analysis of Castor Oil

Predominant Fatty Acid Constituent: Ricinoleic Acid (12-hydroxy-9-cis-octadecenoic acid)

The defining feature of castor oil is its exceptionally high content of ricinoleic acid, a monounsaturated, 18-carbon fatty acid. researchgate.netfishersci.nlatamanchemicals.comfishersci.ca This fatty acid typically constitutes around 85% to 95% of the total fatty acid composition of castor oil. lipidmaps.orgnih.govuni.lu The predominant triglyceride found in castor oil is triricinolein, where glycerol (B35011) is esterified with three molecules of ricinoleic acid. researchgate.netfishersci.sempg.dewikipedia.org

Ricinoleic acid (C18:1-OH) possesses a distinctive structure that includes an 18-carbon chain, a single double bond at the ninth carbon (in the cis configuration), and notably, a hydroxyl functional group (-OH) located on the twelfth carbon atom. dsmz.deresearchgate.netfishersci.seatamanchemicals.comfishersci.calipidmaps.orgnih.govwikipedia.orgnih.govrqbchemical.comfishersci.ca This hydroxyl group is a key feature that differentiates ricinoleic acid from common fatty acids found in other vegetable oils. atamanchemicals.comwikipedia.org

The presence of the hydroxyl group, along with the carboxyl group (-COOH) and the carbon-carbon double bond (alkene), provides ricinoleic acid with three primary sites for chemical reactions. lipidmaps.orgnih.govwikipedia.orgfishersci.ca The hydroxyl group allows for diverse chemical modifications such as esterification, alkoxylation, sulfation, and polymerization reactions. nih.govwikipedia.orgfishersci.cawikipedia.org The carboxylic group also participates in reactions like esterification and amidation. fishersci.ca The double bond is susceptible to modifications such as hydrogenation, epoxidation, and vulcanization. fishersci.ca These functional groups contribute significantly to the versatile chemical reactivity of castor oil and its derivatives, making it a valuable raw material for various industrial applications atamanchemicals.comlipidmaps.orgnih.govwikipedia.orgfishersci.cawikipedia.org. For instance, catalytic dehydration of the hydroxyl group can introduce a new double bond, leading to conjugated fatty acids with altered properties fishersci.ca. Hydrogenation of the double bond results in a saturated product, converting the liquid ricinoleic acid into a semi-solid state fishersci.ca.

Structural Uniqueness of Ricinoleic Acid

Minor Fatty Acid Components and Their Contributions

While ricinoleic acid is the major constituent, castor oil also contains other fatty acids in smaller proportions. These minor components include both unsaturated and saturated fatty acids. researchgate.netfishersci.sempg.defishersci.nl The specific percentages of these fatty acids can vary depending on factors such as the origin and variety of the castor plant. researchgate.netmpg.de

Saturated fatty acids, primarily stearic acid and palmitic acid, are also found in castor oil, albeit in lower percentages compared to ricinoleic, linoleic, and oleic acids. researchgate.netfishersci.nlfishersci.cawikipedia.org Stearic acid content has been reported around 1% to 2.7%, while palmitic acid is typically present at levels between 1% and 2.5%. dsmz.defishersci.nllipidmaps.orgnih.govrqbchemical.com These saturated fatty acids contribute to the physical properties of the oil.

The approximate fatty acid composition of castor oil can be summarized as follows:

| Fatty Acid | Approximate Percentage Range (%) |

| Ricinoleic Acid | 85 - 95 |

| Linoleic Acid | 3 - 10.7 |

| Oleic Acid | 3 - 8 |

| Stearic Acid | 1 - 2.7 |

| Palmitic Acid | 1 - 2.5 |

Note: These percentages are approximate and can vary based on source and analytical methods. dsmz.defishersci.nllipidmaps.orgnih.govrqbchemical.com

Linoleic Acid and Oleic Acid Profiles

Non-Triglyceride Bioactive Compounds in Castor Oil (e.g., Carotenoids, Tocopherols, Phytosterols)

Beyond the triglyceride fraction, castor oil contains various non-triglyceride bioactive compounds that contribute to its properties. researchgate.netfishersci.sempg.defishersci.ptuni.luuni.lu These compounds are often found in the unsaponifiable fraction of the oil. researchgate.netfishersci.se

Carotenoids, which are pigments, are present in castor oil and contribute to its pale yellow color. researchgate.net They also act as antioxidants, helping to scavenge free radicals and potentially contributing to the oil's oxidative stability. researchgate.netfishersci.seuni.luhznu.edu.cn Studies have reported carotenoid content in castor oil ranging from approximately 2.05 mg/kg to 39.47 mg/kg beta-carotene (B85742) equivalents. researchgate.netfishersci.seuni.lu

Tocopherols, collectively known as Vitamin E, are another group of natural antioxidants found in castor oil. researchgate.netfishersci.sempg.defishersci.ptnih.gov Different isomers of tocopherols, including alpha-, beta-, gamma-, and delta-tocopherol, have been identified. researchgate.net Delta- and gamma-tocopherol (B30145) are often the predominant isomers in castor oil. researchgate.netfishersci.se These compounds contribute to the oil's stability and possess antioxidant properties. researchgate.netfishersci.sefishersci.ptuni.lunih.gov

Phytosterols (B1254722), plant sterols structurally similar to cholesterol, are also present in castor oil as minor bioactive compounds. researchgate.netfishersci.sempg.defishersci.ptuni.lu Beta-sitosterol is the most abundant phytosterol identified in castor oil. researchgate.netfishersci.sefishersci.nl Other phytosterols found include campesterol (B1663852) and stigmasterol. researchgate.net Phytosterols contribute to the unsaponifiable matter of the oil. researchgate.netfishersci.se

Biosynthetic Pathways of Castor Oil and Ricinoleic Acid

De Novo Fatty Acid Synthesis in Ricinus communis

De novo fatty acid synthesis in plants takes place within the plastids. oup.comocl-journal.org This pathway initiates with the carboxylation of acetyl-CoA to form malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACCase). oup.comresearchgate.net ACCase is considered a key regulatory enzyme in fatty acid biosynthesis. researchgate.net The two-carbon unit from malonyl-CoA is then successively added to a growing acyl chain, a process mediated by the fatty acid synthase (FAS) complex. ocl-journal.orgfrontiersin.org This elongation process typically yields saturated fatty acids, primarily palmitoyl-ACP (C16:0-ACP) and stearoyl-ACP (C18:0-ACP). ocl-journal.org In castor bean plastids, oleoyl-ACP (C18:1-ACP) is subsequently produced by the desaturation of stearoyl-ACP. ocl-journal.org These fatty acids are then exported from the plastids to the endoplasmic reticulum (ER) for further modification and complex lipid synthesis, usually in the form of acyl-CoA. nih.govfrontiersin.orgpnas.org

Mechanism of Ricinoleic Acid Formation: Oleate (B1233923) 12-Hydroxylase (FAH12) Activity

The defining step in castor oil biosynthesis is the formation of ricinoleic acid, which occurs in the endoplasmic reticulum. csic.esnih.govscirp.org This reaction is catalyzed by the enzyme oleate 12-hydroxylase (FAH12), also known as phosphatidylcholine 12-monooxygenase. scirp.orguniprot.orgnih.gov FAH12 is a membrane-bound enzyme that introduces a hydroxyl group at the 12th carbon of oleic acid. nih.govuniprot.org Crucially, the preferred substrate for FAH12 is oleic acid esterified to the sn-2 position of phosphatidylcholine (PC). pnas.orgnih.govuniprot.orgnih.gov

The hydroxylation reaction catalyzed by FAH12 requires molecular oxygen and reducing equivalents, which are provided by cytochrome b5. pnas.orguniprot.orgresearchgate.net Studies have shown that FAH12 is structurally similar to fatty acyl desaturases, suggesting a common evolutionary origin for these enzymes. pnas.orgocl-journal.org The activity of oleate 12-hydroxylase in the microsomal fraction of developing castor bean seeds peaks around 44 days after anthesis. nih.gov The optimal temperature for this enzyme is approximately 22.5°C, and the optimal pH is 6.3. uniprot.orgnih.gov While oleoyl-CoA was initially considered a potential substrate, evidence strongly supports 2-oleoyl-PC as the actual physiological substrate for FAH12. pnas.orgnih.gov

Triacylglycerol Assembly and Accumulation in Castor Bean Seeds

Triacylglycerols (TAGs), the primary storage form of fatty acids in plant seeds, are assembled in the endoplasmic reticulum. oup.comresearchgate.netfrontiersin.org The accumulation of high levels of ricinoleic acid in castor bean TAGs involves specific mechanisms that channel this unusual fatty acid into storage lipids. csic.esresearchgate.net TAG synthesis can occur via two main pathways: the acyl-CoA-dependent pathway (Kennedy pathway) and the acyl-CoA-independent pathway mediated by phospholipid:diacylglycerol acyltransferase (PDAT). nih.govpnas.orgasm.orgoup.com

Role of Phospholipid-Diacylglycerol Acyltransferase (PDAT) Pathway

The PDAT pathway plays a significant role in the efficient incorporation of ricinoleic acid into TAGs in castor bean seeds. oup.combmbreports.orgnih.gov Unlike the Kennedy pathway which utilizes acyl-CoA as the acyl donor, PDAT catalyzes the transfer of an acyl group directly from the sn-2 position of a phospholipid, such as phosphatidylcholine (PC), to the sn-3 position of diacylglycerol (DAG), forming TAG and a lysophospholipid. pnas.orgasm.orgoup.com

In castor bean, ricinoleic acid is synthesized while esterified to PC in the ER. oup.combmbreports.org The PDAT pathway provides a mechanism to efficiently remove ricinoleic acid from the PC pool and channel it into storage TAGs. oup.combmbreports.orgnih.gov Ricinus communis has multiple PDAT genes, including RcPDAT1-1, RcPDAT1-2, and RcPDAT2. oup.comoup.com Notably, RcPDAT1-2 has been identified as having substrate specificity for hydroxy fatty acids like ricinoleic acid and is localized in the ER, suggesting its direct involvement in transferring ricinoleic acid from PC to DAG for TAG synthesis. oup.combmbreports.org Expression of RcPDAT1-2 in transgenic plants has been shown to enhance the accumulation of hydroxy fatty acids in TAGs. oup.combmbreports.org

Metabolic Regulation and Gene Expression in Oil Biosynthesis

The high level of oil accumulation, particularly ricinoleic acid-rich TAGs, in castor bean seeds is tightly regulated at both metabolic and transcriptional levels throughout seed development. nih.govmdpi.com

Glycolysis and Acetyl-CoA Supply for Fatty Acid Synthesis

Glycolysis, occurring in the cytosol, is a central metabolic pathway that provides carbon substrates for fatty acid synthesis. nih.govmdpi.com In non-photosynthetic castor bean seeds, the carbon sources for oil biosynthesis are derived from sugars transported from the leaves. nih.gov Glycolysis breaks down sugars into pyruvate (B1213749), which is then converted to acetyl-CoA by the pyruvate dehydrogenase complex (PDC). researchgate.netmdpi.com Acetyl-CoA is the initial substrate for de novo fatty acid synthesis in the plastids. oup.comresearchgate.netmdpi.com

Studies have shown that many genes involved in the glycolysis pathway in castor bean exhibit high expression levels during the early stages of seed development, coinciding with the period of rapid oil synthesis. nih.govmdpi.com This suggests that a robust glycolytic flux is essential to provide the abundant acetyl-CoA required for fatty acid biosynthesis. nih.govmdpi.com Enzymes like hexokinase, phosphoglucomutase, phosphoglucose (B3042753) isomerase, phosphoglycerate kinase, phosphoglycerate mutase, enolase, and pyruvate kinase play key roles in this process. mdpi.com

Pentose (B10789219) Phosphate Pathway's Role in Fat Synthesis

The Pentose Phosphate Pathway (PPP), also known as the phosphogluconate pathway or hexose (B10828440) monophosphate shunt, is a metabolic route that runs parallel to glycolysis. wikipedia.orgcreative-proteomics.commicrobenotes.com While it involves the oxidation of glucose, its primary role is anabolic, focusing on generating reducing equivalents in the form of NADPH and producing pentose sugars and other precursors for biosynthesis. wikipedia.orgcreative-proteomics.commicrobenotes.comrseco.org

In plants, including Ricinus communis, the PPP operates in both the cytosol and plastids. wikipedia.orgrseco.org The oxidative phase of the PPP, which takes place in the plastids, is particularly important for fatty acid synthesis. rseco.orgoup.com This phase involves the enzymes glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase, which catalyze reactions that produce NADPH. creative-proteomics.comrseco.org

Fatty acid synthesis, which occurs in the plastids of developing oilseeds, requires a significant supply of NADPH as a reducing agent. creative-proteomics.commicrobenotes.comrseco.orgoup.com The PPP is considered a crucial source of this NADPH in non-photosynthetic plastids, such as those in developing castor bean endosperm. oup.com Studies have shown that the activities of key enzymes in the PPP, such as glucose-6-phosphate dehydrogenase and 6-phosphogluconate dehydrogenase, increase during the phase of rapid oil synthesis in developing castor seeds, correlating with the demand for reducing power for fatty acid biosynthesis. cdnsciencepub.com This provides evidence for the importance of the PPP in supplying the necessary NADPH for the high rates of fatty acid synthesis, including the synthesis of ricinoleic acid, observed during castor oil accumulation. oup.comcdnsciencepub.com

The PPP's contribution of NADPH supports the reductive steps involved in extending the fatty acid chain during de novo fatty acid synthesis in the plastids. While the direct hydroxylation of oleic acid to ricinoleic acid by FAH12 in the ER also requires reducing power, the PPP's role in generating NADPH within the plastid is critical for providing the foundational fatty acids that are subsequently modified. scirp.orgrseco.orgoup.comcdnsciencepub.com

| Fatty Acid | Approximate Percentage in Castor Oil nih.govscielo.brcirad.fr |

| Ricinoleic Acid | 85 - 90% |

| Oleic Acid | 3 - 7.7% |

| Linoleic Acid | 1 - 9.7% |

| Stearic Acid | 0.5 - 2.7% |

| Palmitic Acid | 0.5 - 2.5% |

| α-Linolenic Acid | 0.5 - 1% |

Genetic Engineering and Biotechnological Approaches for Castor Oil Production Enhancement

Genetic Modification of Ricinus communis for Altered Oil Composition

Genetic modification of Ricinus communis is being investigated to alter the fatty acid composition of castor oil for various industrial uses. Genes encoding enzymes involved in fatty acid metabolism, such as fatty acyl-epoxidase, fatty acyl-desaturase, and the endogenous fatty acyl-hydroxylase (FAH12), are targets for modification. google.com For instance, decreasing the ricinoleic acid content and increasing the percentage of oleic acid could enhance the performance of castor oil as a raw material for biodiesel. mdpi.com A mutant with decreased ricinoleic acid content and increased oleic acid content, determined by a mutation in FAH12, has been identified. mdpi.com

The FAH12 enzyme (oleate 12-hydroxylase) is a key enzyme in ricinoleic acid production in castor bean plants, catalyzing the hydroxylation of 2-oleoyl phosphatidylcholine to ricinoleoyl phosphatidylcholine. scirp.org While the gene coding for castor bean FAH12 has been isolated and characterized, transforming it into Arabidopsis initially resulted in low levels of ricinoleic acid production. scirp.org This suggests that, in addition to key genes like FAH12, other genes such as transcription factors or accessory enzymes may be necessary for large-scale ricinoleic acid production in seeds. scirp.org Studies on the biosynthesis of diacylglycerol acyltransferase (DGAT) isoenzymes in castor bean have shown that diricinolein and C18:1-OH-CoA are needed as substrates. scirp.org Transformation of Arabidopsis plants expressing oleate (B1233923) Δ12-hydroxylase with these enzymes increased the content of C18:1-OH in seeds by approximately 30%. scirp.org

Mutants of castor oil plants with altered fatty acid compositions have been reported, such as the OLE1 mutant which contains up to 80% oleic acid and has lower ricinoleic acid content. nih.govresearchgate.net These mutants could serve as a basis for producing other specialized fatty acids in castor. nih.govresearchgate.net

Biotechnological Strategies for Modifying Ricin and Allergen Genes for Safer Cultivation

The presence of ricin and allergens in castor bean seeds poses significant challenges for its cultivation and utilization. researchgate.netresearchgate.netresearchgate.netusda.gov Conventional breeding has achieved only partial reductions (70-75%) in ricin and RCA content, which is not sufficient for ensuring safe cultivation. mdpi.comresearchgate.net Biotechnological strategies, including genetic engineering and genome editing, are being explored to reduce or eliminate these toxic compounds. researchgate.netusda.govazolifesciences.com

Scientists have isolated and copied genes critical to ricin production and those that produce key allergen proteins in castor. usda.gov Approaches to block the action of these genes include building and inserting modified versions, such as antisense genes, which can interfere with the gene expression needed for producing ricin and allergens. usda.gov RNA interference (RNAi) technique has been successfully applied to silence the ricin gene in the endosperm of castor bean seeds, resulting in transgenic seeds where ricin was not detected by ELISA tests. mdpi.comusda.gov

Genome editing technologies, such as CRISPR-Cas9, offer precise targeting of specific genes and can be used to modify or remove allergenic compounds by targeting the genes responsible for allergen production. azolifesciences.comresearchgate.net Efforts are focused on "knocking out" the genes responsible for ricin production as well as genes responsible for the production of ricinine (B1680626) and CB-1A. researchgate.net While in vitro studies have shown success in shoot proliferation from meristematic explants, callus-mediated regeneration remains a challenge, limiting the efficiency of genetic transformation for developing ricin-free transgenic lines. researchgate.netnih.gov

Advanced Chemical Modifications and Derivatization of Castor Oil Oleochemistry

Hydrolytic Processes and Formation of Ricinoleic Acid

Hydrolysis of castor oil involves the cleavage of the ester linkages in the triglycerides, typically yielding glycerol (B35011) and free fatty acids, with ricinoleic acid being the major component (around 85-92%). ambujasolvex.comjst.go.jpaip.org This process can be carried out using various methods, including alkaline hydrolysis and enzymatic hydrolysis. Alkaline hydrolysis is commonly performed at high temperatures (approximately 250°C–360°C) with the addition of sodium hydroxide (B78521). nih.govambujasolvex.com Enzymatic hydrolysis using lipases offers a greener alternative, often conducted at milder temperatures (35–45 °C) and atmospheric pressure, and can achieve high conversion rates. jst.go.jpaip.org

Conversion to Sebacic Acid and Capryl Alcohol

Ricinoleic acid, obtained from the hydrolysis of castor oil, can be further processed to produce sebacic acid and capryl alcohol (2-octanol). nih.govcastoroil.in This conversion is typically achieved through alkali fusion of ricinoleic acid at high temperatures (around 250°C to 275°C) in the presence of a strong alkali like sodium hydroxide. castoroil.inchemceed.com The process involves saponification of castor oil to ricinoleic acid, followed by cleavage to yield sebacic acid and capryl alcohol. castoroil.in Sebacic acid is a 10-carbon dicarboxylic acid used as a monomer in the synthesis of nylon 6-10 and in the production of various esters utilized in plasticizers, lubricants, and hydraulic fluids. nih.goveai.incastoroil.in Capryl alcohol finds use as a solvent, dehydrator, and antifoaming agent. nih.gov

Formation of Undecylenic Acid

Undecylenic acid is another significant derivative obtained from ricinoleic acid through pyrolysis. nih.govwikipedia.org Pyrolysis of ricinoleic acid, typically conducted at high temperatures (345°C to 752°C) in the absence of oxygen or under vacuum, splits the molecule to produce undecylenic acid and heptaldehyde. nih.govnih.govwikipedia.org A pseudo-first-order kinetic model has been developed for the pyrolysis of castor oil, providing parameters such as a frequency factor of 19.2 s⁻¹ and an activation energy of 54013.3 kJ/kmol at 2.67 kPa. researchgate.netcellulosechemtechnol.ro Undecylenic acid is an unsaturated fatty acid with a terminal double bond and is used in the production of aromatic chemicals, polymers (like Nylon-11), and as an antifungal agent in various topical applications. eai.innih.govwikipedia.org

Esterification and Transesterification Reactions

Esterification and transesterification are fundamental reactions applied to castor oil and its derivatives to modify their properties and create new compounds. nih.govambujasolvex.com Esterification involves the reaction of a fatty acid (like ricinoleic acid) with an alcohol to form an ester, while transesterification involves the reaction of a triglyceride with an alcohol to produce alkyl esters (biodiesel) and glycerol. nih.govpakbs.org These reactions are typically carried out in the presence of catalysts, which can be acidic or alkaline. nih.govpakbs.org

Synthesis of Fatty Acid Methyl Esters and Biodiesel Feedstocks

Transesterification of castor oil with methanol (B129727) in the presence of a catalyst yields fatty acid methyl esters (FAME), which are the primary components of biodiesel. nih.govpakbs.orglew.ro Alkaline catalysts such as sodium hydroxide (NaOH) and potassium hydroxide (KOH) are commonly used, although acid catalysts and heterogeneous catalysts are also employed. pakbs.orglew.rowjir.orgchemrxiv.org The process involves the reaction of the triglycerides in castor oil with methanol to produce methyl ricinoleate (B1264116) and glycerol. nih.govpakbs.org Optimizing parameters such as methanol-to-oil molar ratio, catalyst concentration, reaction temperature, and reaction time is crucial for achieving high biodiesel yields. wjir.orgmdpi.com Castor oil is considered a promising feedstock for biodiesel production due to its high ricinoleic acid content and solubility in alcohol. pakbs.orgnih.gov

Development of Acylated Castor Oil Derivatives

Acylation of castor oil and its fatty acid esters involves the introduction of acyl groups, typically through reaction with anhydrides. acs.orgacs.orgjst.go.jp This modification primarily targets the hydroxyl group of ricinoleic acid. acs.orgjst.go.jp Acylated derivatives of castor oil and its methyl or 2-ethylhexyl esters have been synthesized using various anhydrides (e.g., C1-C6) with catalysts like dimethylaminopyridine (DMAP) or Kieselguhr-G. acs.orgacs.orgjst.go.jp These derivatives exhibit altered physicochemical properties, such as improved pour points, viscosity indices, thermal and oxidative stability, making them suitable for applications as biolubricant base stocks. acs.orgjst.go.jpfigshare.commdpi.com For instance, acylated branched mono- and polyol esters derived from castor oil fatty acids have shown very low pour points (–30 to –45°C) and high viscosity indices (144-171). jst.go.jp

Hydrogenation of Castor Oil and Derivatives (e.g., 12-Hydroxystearic Acid)

Hydrogenation is a process that saturates the double bonds in fatty acids by adding hydrogen, typically in the presence of a catalyst like nickel or palladium. atamanchemicals.comchempri.comalliancechemical.com Hydrogenation of castor oil or ricinoleic acid results in the formation of saturated derivatives, primarily 12-hydroxystearic acid (12-HSA). atamanchemicals.comchempri.comgoogle.compenpet.comepa.gov This conversion of the unsaturated ricinoleic acid to the saturated 12-hydroxystearic acid significantly alters the physical properties, transforming the liquid oil into a hard, brittle, waxy solid with a higher melting point. atamanchemicals.comchempri.comepa.gov 12-Hydroxystearic acid is a valuable fatty acid derivative used as a thickener and stabilizer in various industrial applications, including greases, coatings, lubricants, cosmetics, and plastics. chempri.compenpet.comepa.gov The hydrogenation process enhances the thermal and oxidative stability of the castor oil derivatives. atamanchemicals.com

Epoxidation and Hydroxylation Reactions

Epoxidation of castor oil typically involves the reaction of the carbon-carbon double bonds in the fatty acid chains with a peracid. nih.govambujasolvex.commdpi.com This peracid can be preformed or generated in situ by reacting a carboxylic acid, commonly acetic acid or formic acid, with hydrogen peroxide. nih.govambujasolvex.comatlantis-press.com Formic acid is often preferred as the oxygen carrier due to its high reactivity, which can eliminate the need for a catalyst in the formation of performic acid. nih.govatlantis-press.com Various catalysts, including enzymes, acid catalysts, and transition metal complexes, can be employed to facilitate the epoxidation process. nih.gov

Epoxidized vegetable oils, including epoxidized castor oil, are commercially significant as they find applications as plasticizers and polymer stabilizers. nih.govambujasolvex.com The strained epoxide ring is highly reactive, making epoxidized castor oil a useful intermediate for the synthesis of various derivatives. nih.gov Epoxidized castor oil is utilized in high-temperature lubricants, polyurethane dispersions, paints, coatings, adhesives, nanocomposites, surfactants, hydraulic oils, and biodiesel. nih.govambujasolvex.com

Hydroxylation reactions can occur alongside or subsequent to epoxidation, often leading to the formation of polyols. atlantis-press.com The synthesis of polyols from castor oil can be achieved through simultaneous epoxidation and hydroxylation. atlantis-press.com In one approach, epoxidized oil undergoes ring-opening, often catalyzed by acids such as stannic chloride, with the hydroxyl groups in the epoxidized oil acting as initiators, generating new hydroxyl groups in the process. hep.com.cn

Sulfation and Sulfonation to Produce Turkey Red Oil and Related Compounds

Sulfated castor oil, historically known as Turkey Red Oil, is one of the earliest chemical derivatives of castor oil. nih.govambujasolvex.comcolourinn.in Its name is linked to its use in dyeing textiles, particularly in achieving the vibrant Turkey red color. colourinn.inmontrealgazette.com Turkey Red Oil is produced by reacting concentrated sulfuric acid with castor oil under controlled conditions, typically at temperatures between 25°C and 30°C with constant cooling and agitation. nih.govambujasolvex.comresearchgate.netripublication.com This process introduces sulfate (B86663) groups (-SO₃H) into the castor oil molecule, primarily through the esterification of the hydroxyl group of ricinoleic acid with sulfuric acid. researchgate.netgreenskybio.comcolourinn.in This chemical modification makes the oil water-soluble, a key property that distinguishes it from native castor oil and makes it valuable as a wetting agent and emulsifier in applications such as textiles and cosmetics. colourinn.inripublication.comcolourinn.in

After the reaction with sulfuric acid, the product is neutralized using a base solution or an amine to stabilize it. nih.govambujasolvex.comcolourinn.in While sulfation primarily targets the hydroxyl group, sulfonation, which involves the addition of a sulfonate group (-SO₃H) to a carbon atom, can also occur, particularly at the double bond. ripublication.com Sulfonated castor oil can be obtained by reacting castor oil directly with SO₃. researchgate.netripublication.com The sulfonation process is described as faster and potentially more economical than traditional sulfation with sulfuric acid, yielding a product with good color, excellent water solubility, and improved acid stability. researchgate.netripublication.comresearchgate.net EDTA has been investigated as a catalyst in the sulfonation process, potentially reducing the reaction temperature and increasing yield. researchgate.netripublication.com

Turkey Red Oil is classified as an anionic surfactant and is notable for its ability to disperse completely in water. colourinn.inatamanchemicals.com It is considered one of the first synthetic detergents. atamanchemicals.com

Polymerization Reactions of Castor Oil and its Derivatives

Castor oil's structure, particularly the presence of multiple reactive sites like hydroxyl groups and double bonds, makes it a suitable starting material for various polymerization reactions. alliancechemical.comnih.govuwec.eduresearchgate.net These reactions can lead to the formation of polymers with diverse properties, including polyurethanes, epoxy resins, polyamides, and polyesters. alliancechemical.comresearchgate.net

The hydroxyl groups in castor oil can react with isocyanates to form durable urethane (B1682113) coatings. alliancechemical.com Reaction with dibasic acids can yield alkyd resins. alliancechemical.com Epoxidized castor oil can undergo ring-opening polymerization, often initiated by catalysts like stannic chloride, with the hydroxyl groups acting as initiators. hep.com.cnresearchgate.net This polymerization can lead to the formation of polymeric epoxidized castor oil. hep.com.cnresearchgate.net

Castor oil can also be modified with other monomers to create novel polymeric materials. For instance, polymerization with 2-(bromomethyl)oxirane and tri-Et phosphite (B83602) can result in polymers with enhanced thermal stability, mechanical strength, and chemical resistance, suitable for coatings, adhesives, and biomedical devices. ontosight.ai Another example involves the polycondensation of castor oil with benzoic acid, ethylene (B1197577) glycol, and phthalic anhydride (B1165640) to produce a polymer with hydrophobic nature, flexibility, rigidity, and thermal stability, finding applications in coatings, adhesives, composites, plastics, and personal care products. ontosight.ai

Propiolation and Amino-yne Click Chemistry Approaches

Propiolation of castor oil involves the reaction of castor oil with propiolic acid. acs.orgresearchgate.netfigshare.com This modification introduces electron-deficient alkyne groups onto the castor oil molecule, creating a versatile bio-based platform for further functionalization through click chemistry. acs.orgresearchgate.netfigshare.com

A particularly relevant click chemistry approach for propiolated castor oil is the amino-yne click reaction. acs.orgresearchgate.netfigshare.com This reaction occurs between an amine and an activated alkyne (like the propiolated groups on castor oil). acs.org Amino-yne click reactions with propiolated castor oil have been shown to proceed rapidly and efficiently at room temperature, even in the absence of a catalyst and solvent (provided the amines are low-viscosity liquids). acs.orgresearchgate.netfigshare.comresearchgate.net Both primary and secondary amines can readily react with propiolated castor oil. acs.orgfigshare.com

This approach has been used to prepare thermosets by reacting propiolated castor oil with multifunctional amines. acs.orgfigshare.com The resulting thermosets have demonstrated improved thermal properties and elastomer-like mechanical properties. figshare.com The ease and efficiency of the amino-yne click reaction with propiolated castor oil highlight its potential as a "green" synthetic pathway for designing and modifying polymers from renewable resources. acs.orgresearchgate.netfigshare.com

Polymer Chemistry and Bio Based Materials Derived from Castor Oil

Polyurethane Synthesis from Castor Oil Polyols

Castor oil is a natural polyol, making it a suitable candidate for the synthesis of polyurethanes (PUs). mdpi.comambujasolvex.comntnu.no Polyurethanes are typically formed by the reaction of polyols with diisocyanates or polyisocyanates. ambujasolvex.com The hydroxyl groups in the triglycerides of ricinoleic acid react with the isocyanate groups to form urethane (B1682113) linkages, creating a polymer network. mdpi.comambujasolvex.com

The properties of castor oil-based polyurethanes can be tuned by modifying the castor oil polyol or by using different diisocyanates and additives. ambujasolvex.comntnu.no For instance, transesterification reactions with compounds like pentaerythritol (B129877) can increase the hydroxyl value of castor oil, leading to polyols with higher functionality and potentially influencing the crosslink density and mechanical properties of the resulting polyurethanes. ntnu.no Studies have shown that increasing the hydroxyl value of the polyol can increase the glass transition temperature (Tg) of the polyurethane. google.com

Castor oil-based polyurethanes are often elastomeric due to the long fatty acid chains present in the structure, contributing to flexibility. ambujasolvex.comntnu.no They can also exhibit thermosetting properties. ambujasolvex.comntnu.no Research has explored the synthesis of polyurethanes from chemically modified and unmodified castor oil, investigating the effect of such modifications on mechanical and biological properties. researchgate.net For example, polyurethanes synthesized using different castor oil-derived polyols and hexamethylene diisocyanate (HDI) with chitosan (B1678972) as a filler showed that increased physical crosslinking enhanced mechanical and adhesive properties. researchgate.net

Interactive Table 1: Properties of Polyols Derived from Castor Oil

| Polyol Type | Hydroxyl Value (mg KOH/g) | Notes | Source |

| Original Castor Oil | 160 | Natural polyol | ntnu.no |

| Pentaerythritol-modified CO (P0) | 186 | Synthesized via transesterification | ntnu.no |

| Pentaerythritol-modified CO (P1) | 233 | Synthesized via transesterification | ntnu.no |

| CO-based polyols | Varied | Synthesized via thiol-ene click reaction | mdpi.comnih.gov |

| Epoxidized Castor Oil (ECO)-based polyol | Varied | Synthesized via ring opening of ECO | techscience.com |

Development of Castor Oil-based Polyesters and Polyamides

Castor oil and its derivatives can serve as building blocks for the synthesis of polyesters and polyamides. acs.orgnih.govicevirtuallibrary.com Polyesters are typically formed through the esterification reaction between a diol or polyol and a dicarboxylic acid or polycarboxylic acid. The hydroxyl groups of castor oil or modified castor oil can react with carboxylic acid groups to form ester linkages. For instance, biodegradable polyesters have been synthesized using castor oil, maleic anhydride (B1165640), phthalic acid, and isophthalic acid through polycondensation. icevirtuallibrary.com These polyesters have shown good thermal stability and biodegradability. icevirtuallibrary.com

Polyamides are characterized by the presence of amide linkages in their backbone. While castor oil itself is not a direct monomer for traditional polyamides (which are formed from diamines and dicarboxylic acids), derivatives of ricinoleic acid can be chemically modified and used in polyamide synthesis. For example, sebacic acid, which can be produced from the cleavage of ricinoleic acid, is used in the preparation of certain nylons, such as nylon 11, which is derived from undecylenic acid, another product of ricinoleic acid pyrolysis. wikipedia.orgfishersci.nl

Recent research has explored the development of castor oil-based poly(ester amide)s, which combine both ester and amide linkages in their structure. acs.org These materials can be synthesized by reacting aliphatic diesters with amino alcohols to form amide diol monomers, which are then polymerized with diacids. acs.org Castor oil-based poly(ester amide)s have demonstrated properties comparable to high-density polyethylene (B3416737) (HDPE) and the potential for closed-loop recyclability through alkaline hydrolysis. acs.org

Epoxy Resins and Elastomers Utilizing Castor Oil Components

Castor oil components can be utilized in the formulation of epoxy resins and elastomers, often through chemical modification to introduce epoxy functionality. Epoxidized castor oil (ECO), for example, is produced by the epoxidation of the double bonds in the fatty acid chains of castor oil. wikipedia.orgtechscience.comaip.org ECO can be used as a reactive diluent or a co-monomer in epoxy resin formulations, contributing flexibility and improved mechanical properties to the cured epoxy network. wikipedia.org

Elastomers can be formed from castor oil and its derivatives, such as ricinoleic acid estolides, by crosslinking with epoxy group-containing compounds and suitable hardeners like polyamines or polycarboxylic acids. google.comgoogle.com These bio-based elastomers can exhibit properties comparable to conventional petroleum-based elastomers, including good flexibility, resiliency, and abrasion resistance. google.comgoogle.com For instance, elastomers have been developed from blends of epoxidized castor oil (ECO) and sorbitol glycidyl (B131873) ether (SGE) cured with a dimer diamine (DDA). aip.org These fully bio-based networks show promise as alternatives to traditional elastomeric thermosets. aip.org

Castor oil glycidyl ether, also known as castor oil triglycidyl ether, is another castor oil derivative used as a modifier for epoxy resins. wikipedia.org It is synthesized by the reaction of castor oil with epichlorohydrin. wikipedia.org

Synthesis of Bio-based Foams and Composites

Castor oil-based polyols are widely used in the synthesis of bio-based polyurethane foams. mdpi.comnih.govcncb.ac.cnnih.govacs.org These foams can be rigid or flexible, depending on the formulation and processing conditions. ambujasolvex.com The use of castor oil as a primary polyol source offers a sustainable alternative to petrochemical-based polyols in foam production. mdpi.comnih.gov

The properties of castor oil-based foams can be tailored by adjusting the polyol composition, isocyanate type, and the use of additives and fillers. mdpi.comacs.org For example, using castor oil-based multifunctional polyols synthesized via thiol-ene click reactions can improve the compressive properties of polyurethane foams. mdpi.comnih.gov

Beyond polyurethanes, castor oil can also be used to develop other types of bio-based foams and composites. For instance, biodegradable plastic foams with high castor oil content have been prepared through the copolymerization of maleated castor oil (MACO) with styrene. acs.org

Incorporation of Nanomaterials and Additives

The properties of castor oil-based foams and composites can be further enhanced by incorporating nanomaterials and other additives. acs.orgnih.govresearchgate.netmdpi.com These can include various fillers, fibers, and nanoparticles to improve mechanical strength, thermal stability, flame retardancy, and other functional properties. acs.orgnih.govmdpi.com

Examples of incorporated nanomaterials and additives include:

Nanoclays: The addition of nanoclays, such as organically modified montmorillonite (B579905) (OMMT), can reinforce bio-based epoxy networks derived from castor oil components. aip.org

Chitosan: Chitosan has been used as a bioactive filler in castor oil-based polyurethane foams to improve their characteristics and adsorption potential, for example, in dye removal applications. researchgate.netnih.gov

Natural Fibers and Bio-based Additives: Incorporating natural fibers, fire retardants, colorants, and antibacterial agents can enhance the properties, biodegradability, and cost-effectiveness of bio-based polyurethane foams. mdpi.com

Silica Aerogel: Silica aerogel has been incorporated into castor oil-based rigid polyurethane foams to enhance flame retardancy. scientificarchives.combohrium.com

Nanofillers (Polyaniline, Zinc Oxide, MWCNT): Nanofillers like polyaniline (PANi), zinc oxide (ZnO), and multi-walled carbon nanotubes (MWCNT) have been used in castor oil-based polyurethane foams for applications such as electromagnetic interference shielding. dntb.gov.ua

Interactive Table 2: Examples of Additives and Nanomaterials in Castor Oil-Based Composites

| Additive/Nanomaterial | Polymer System | Observed Effect/Application | Source |

| Chitosan | Castor oil-based PU foam | Improved characteristics, enhanced dye adsorption potential | researchgate.netnih.gov |

| Organically modified montmorillonite (OMMT) | Castor oil-based epoxy elastomers | Reinforcement | aip.org |

| Natural fibers, fire retardants, etc. | Bio-based PU foams | Enhanced properties, biodegradability, cost-effectiveness | mdpi.com |

| Silica Aerogel | Castor oil-based rigid PU foams | Enhanced flame retardancy | scientificarchives.combohrium.com |

| Polyaniline (PANi), ZnO, MWCNT | Castor oil-based rigid PU foams | Electromagnetic interference shielding | dntb.gov.ua |

Castor Oil in Novel Polymer Systems and Advanced Materials

Castor oil's unique structure continues to inspire the development of novel polymer systems and advanced materials beyond traditional polyurethanes, polyesters, polyamides, and epoxies. acs.orgacs.orgresearchgate.net Researchers are exploring new synthesis routes and modifications to create materials with specific functionalities and improved performance. acs.orgresearchgate.net

Examples include the development of dual cross-linked polymer networks (DCPNs) based on castor oil, which combine different polymer structures like polyurethane and polyoxazolidinone within the same network. acs.org These DCPNs have shown superior tensile properties, hardness, and thermostability compared to pure castor oil-based systems. acs.org

Castor oil is also being investigated for its potential in smart materials, which can respond to external stimuli such as thermal, photo, and chemical changes. researchgate.net By incorporating fillers and nanomaterials, castor oil-based polymers can be designed to exhibit properties like self-healing and shape memory. researchgate.net

Polymer Thickeners for Lubricant Formulations

Castor oil and its derivatives are utilized as polymer thickeners in lubricant formulations, particularly in greases. biooekonomie.deresearchgate.netmdpi.comresearchgate.net Thickeners are crucial components in greases, providing the gel-like structure and contributing to their performance under various conditions. researchgate.net

Hydrogenated castor oil, a derivative of castor oil, is a well-known thickener used in lubricating greases. google.com It forms a stable gel structure that helps suspend the base oil and provides desired rheological properties. google.com

Recent research focuses on developing bio-based polymer thickeners from castor oil to create more environmentally friendly lubricant formulations. biooekonomie.deresearchgate.netmdpi.comresearchgate.net This involves synthesizing polymers from castor oil and other bio-based monomers for use as thickeners in greases and lubricating oils. biooekonomie.deresearchgate.netmdpi.com These bio-based thickeners aim to replace traditional metallic soaps or synthetic polymers derived from petrochemicals. researchgate.net Studies have investigated the use of polyurea thickeners synthesized in situ in castor oil for lubricating grease applications, evaluating their tribological behavior. mdpi.com Polymers prepared from castor oil and dodecyl acrylate (B77674) have also been explored as biodegradable multifunctional additives in eco-friendly lubricants. researchgate.net

Interactive Table 3: Applications of Castor Oil-Based Polymer Thickeners

| Polymer Thickener Type | Application Area | Notes | Source |

| Hydrogenated Castor Oil | Lubricating Greases | Provides structural stability and prevents crust formation | google.com |

| Bio-based polymer thickeners from castor oil | Rolling Bearing Greases | Enables nearly 100% bio-based formulations | biooekonomie.de |

| Polyurea thickeners synthesized in castor oil | Lubricating Greases | Investigated for tribological performance | mdpi.com |

| Polymers of castor oil and dodecyl acrylate | Eco-friendly Lubricants | Explored as biodegradable multifunctional additives | researchgate.net |

| Cellulose (B213188) derivative-based oleogels with castor oil | Biodegradable Lubricating Greases | Potential replacement for traditional thickeners, comparable rheology | researchgate.net |

Resins for Additive Manufacturing (3D Printing)

Castor oil has emerged as a promising bio-based feedstock for developing resins used in additive manufacturing (3D printing), particularly in photopolymerization techniques like Vat Photopolymerization (VP), Stereolithography (SLA), and Digital Light Processing (DLP). researchgate.netmdpi.comdigitellinc.comrsc.orgrsc.org These methods rely on the area-selective curing of photosensitive resins. researchgate.net The increasing demand for sustainable alternatives to petroleum-derived plastics has driven research into utilizing renewable resources such as plant oils for 3D printing applications. mdpi.comdigitellinc.comrsc.orgrsc.org

Castor oil's natural hydroxyl groups make it a suitable precursor for synthesizing various UV-curable oligomers and resins. mdpi.comrsc.org Modifications often involve incorporating reactive groups like acrylate, methacrylate, or epoxy functionalities to enable photopolymerization. digitellinc.comrsc.orgnih.gov For instance, epoxidized castor oil (ECO) can be synthesized and subsequently functionalized. nih.gov Castor oil undergoes chemical modification through processes like esterification with acrylic acid and methacrylic anhydride to yield castor oil-based acrylate/methacrylate esters (CO_AA/CO_MAA), which enhance photopolymerization efficiency and crosslinking potential for DLP 3D printing. digitellinc.com Another approach involves developing UV-curable polyurethane acrylate (PUA) oligomers from castor oil by reacting it with isocyanates and hydroxyethyl (B10761427) methacrylate. researchgate.netresearchgate.net

The incorporation of castor oil derivatives into resin formulations can significantly influence the mechanical and thermal properties of the resulting 3D-printed parts. Research indicates that adding castor oil-based epoxy resins can enhance the flexibility, toughness, and mechanical strength of conventional epoxy resins like bisphenol A epoxy resin (E-51). researchgate.net For example, blending castor oil-based epoxy resins with E-51 at 10% concentration resulted in notable increases in tensile strength (31.4% to 34.4%), elongation at break (21.9% to 29.8%), and impact strength (59.5%) compared to pure E-51. researchgate.net

The choice of reactive diluents in castor oil-based resin formulations also plays a crucial role in tuning properties. Studies on UV-curable PUA resins derived from castor oil have shown that the type of reactive diluent impacts thermal and mechanical performance. researchgate.netresearchgate.net Formulations containing trimethylolpropane (B17298) triacrylate (TMPTA) have demonstrated higher mechanical strength and thermal stability compared to those with isobornyl acrylate (IBOA) or dipropyleneglycol diacrylate (DPGDA). researchgate.netresearchgate.net Adding fillers like TiO2 (1%) to these formulations can further increase viscosity and mechanical properties without compromising thermal stability. researchgate.netresearchgate.net

Castor oil-based resins have been successfully utilized in SLA and DLP 3D printers to produce complex objects. researchgate.netdigitellinc.com The viscosity of the resin is a critical factor for printability in VP techniques, influencing layer development and dimensional accuracy. rsc.org Castor oil-derived resins have shown good UV-curability and high-resolution printability. digitellinc.com

Research findings highlight the potential of castor oil to create bio-based resins with tailored properties for various 3D printing applications, including general-purpose prototyping, architectural models, automotive components, and medical components. researchgate.netresearchgate.net Furthermore, epoxidized castor oil has been used in the synthesis of bio-based vitrimers through UV-curing processes, offering properties like reshaping and self-healing to thermoset materials used in 3D printing. researchgate.netnih.gov Castor oil has also been explored as a bio-based plasticizer in conductive additive manufacturing feedstocks derived from recycled PLA, demonstrating improved electrochemical performance in printed electrodes. rsc.org

Data from research on castor oil-based resins for 3D printing illustrates the impact of formulation on mechanical properties.

| Resin Composition (Castor Oil Derivative + Reactive Diluent) | Tensile Strength (MPa) | Elongation at Break (%) | Notes | Source |

| Castor oil-based epoxy (10%) + E-51 | 84.13 - 86.07 | 21.9 - 29.8 | Compared to pure E-51 | researchgate.net |

| Castor oil-based PUA + TMPTA | Highest | - | Relative to IBOA and DPGDA formulations | researchgate.netresearchgate.net |

| Castor oil-based PUA + IBOA | Least | - | Relative to TMPTA and DPGDA formulations | researchgate.netresearchgate.net |

| Castor oil-based PUA + DPGDA | Intermediate | - | Relative to TMPTA and IBOA formulations | researchgate.netresearchgate.net |

| CO_AA/CO_MAA | ~2.0 | - | Demonstrated elasticity and mechanical strength | digitellinc.com |

| RSO-PUA + 40% TMPTA (for comparison, RSO is Rubber Seed Oil) | 11.7 | - | Lower critical exposure energy than commercial resin (15.20 mJ/cm²) | nih.gov |

Note: Some data points in the table are relative comparisons or approximate values based on the source text.

Further research findings highlight the thermal stability of castor oil-derived resins. For example, UV-cured CO_AA/CO_MAA resins have shown thermal stability up to 300 °C without degradation. digitellinc.com

Industrial Chemical Applications and Mechanistic Studies of Castor Oil Derivatives

Role as a Chemical Precursor in Fine Chemical Synthesis

Castor oil serves as a crucial renewable platform chemical for the synthesis of various fine chemicals. icevirtuallibrary.com Its unique composition allows for diverse chemical transformations, yielding valuable intermediates for different industries. researchgate.net

One significant application is its breakdown into smaller molecules through processes like transesterification followed by steam cracking. This yields undecylenic acid and heptanal. wikipedia.orgatamanchemicals.com Undecylenic acid is a precursor for the specialized polymer nylon 11, known for its high performance and sustainability. atamanchemicals.comresearchgate.netpenpet.comocl-journal.org Heptanal is utilized as a component in fragrances. atamanchemicals.comresearchgate.net

Another method involves the breakdown of castor oil in a strong base, which produces 2-octanol (B43104) and sebacic acid. wikipedia.orgatamanchemicals.comresearchgate.net 2-octanol is used in fragrances and as a specialized solvent. atamanchemicals.com Sebacic acid is a dicarboxylic acid used as an intermediate for various products, including aromatics, antiseptics, and painting materials. researchgate.net

The ricinoleic acid itself, obtained by hydrolysis of castor oil, is a high-value hydroxy fatty acid with broad industrial applications, including its use in the production of polymers, surfactants, and coatings. taylorandfrancis.comatamankimya.com It can be used to generate different oleochemicals as chemical intermediates. atamankimya.com

Lubricant Formulations and Tribological Performance Enhancement

Castor oil and its derivatives are widely used in lubricant formulations due to their favorable tribological properties. taylorandfrancis.comwikipedia.orgicevirtuallibrary.comatamanchemicals.compenpet.comalliancechemical.comhimalayanbio.com.npmectech.co.inmytribos.orgambujasolvex.com Its stable viscosity, high lubricity, and temperature resilience make it an excellent base oil candidate. berg-schmidt.comalliancechemical.comambujasolvex.com

High-Performance Lubricant Base Oils and Additives

Castor oil's high viscosity index and thermal stability have historically made it a preferred lubricant in demanding applications, such as racing and aviation engines, where it maintains lubrication properties under extreme conditions. alliancechemical.commorrislubricantsonline.co.uk Unrefined castor oil has demonstrated superior friction reduction and load-bearing capabilities compared to some commercial mineral oils in unformulated form. mytribos.org Its "oiliness" allows it to adhere well to high-temperature components. mytribos.org

Hydrogenated castor oil (HCO), also known as castor wax, is produced by hydrogenating castor oil, saturating its double bonds. researchgate.netatamanchemicals.comhimalayanbio.com.np This process results in a waxy solid with enhanced thermal and oxidative stability, making it suitable for greases and other lubricating formulations. researchgate.netnih.govalliancechemical.comhimalayanbio.com.npgokulagro.com HCO is instrumental in manufacturing lithium-based and other lubricating greases used in various sectors, including the rubber industry. alliancechemical.comgokulagro.com

Derivatives like methyl ricinoleate (B1264116) are also used in industrial lubricants. mectech.co.ingokulagro.com Epoxidized castor oil is utilized in high-temperature lubricants and hydraulic oils. ambujasolvex.comambujasolvex.com

Mechanistic Studies of Boundary Lubrication

The lubricating properties of castor oil are attributed in part to the presence of free fatty acids and its inherent polarity due to the hydroxyl group in ricinoleic acid, which allows it to adhere effectively to metal surfaces, providing a strong boundary lubrication film. alliancechemical.commytribos.orgacs.org

Research comparing castor oil with other vegetable oils and commercial lubricants investigates their tribological performance, focusing on friction reduction and wear protection. Studies using four-ball testers have shown that unrefined castor oil can compete favorably with commercial oils in wear protection when formulated with suitable anti-wear agents. mytribos.org The high viscosity of castor oil, largely due to the dominant ricinoleic acid content, contributes to its effectiveness as an engine oil. mytribos.org The low pour point of castor oil also aids in lubrication during cold starts and optimal functioning in cold weather. ambujasolvex.com

Plasticizers and Modifiers in Polymer and Rubber Industries

Castor oil and its derivatives are valuable as plasticizers and modifiers in the polymer and rubber industries, enhancing the flexibility, durability, and processing characteristics of materials. wikipedia.orguwec.eduicevirtuallibrary.compenpet.comalliancechemical.comambujasolvex.comnih.govresearchgate.net

Due to its unique molecular structure and polar hydroxyl groups, castor oil is compatible with and can plasticize a wide variety of natural and synthetic resins, polymers, and elastomers. uwec.edunih.gov It serves as both a plasticizer and a mold-release agent in certain polyurethane foams and synthetic rubbers. alliancechemical.com

Hydrogenated castor oil (HCO) and 12-hydroxystearic acid (12-HSA), derived from castor oil, are used as processing aids for natural and synthetic rubber. nih.govalliancechemical.comgokulagro.comambujasolvex.com Hydrogenated castor oil and its derivatives are particularly recommended as plasticizers for nitrile rubbers, improving tensile strength, elongation at break, and resistance to swelling by other oils. nih.govscispace.com

Chemically modified vegetable oils, including epoxidized castor oil, are used as plasticizers for poly(vinyl chloride) (PVC). ambujasolvex.comresearchgate.net Oxidized castor oil is also an important plasticizer for polyamides, synthetic and natural rubbers, and cellulose (B213188) derivatives. penpet.com

Recent research explores the use of unmodified castor oil as a green modifier for reclaimed rubber dust in bitumen, improving deformation resistance at elevated temperatures. mostwiedzy.plresearchgate.net

Surfactant and Emulsifier Development

Castor oil derivatives play a significant role in the development of surfactants and emulsifiers. researchgate.neticevirtuallibrary.comhimalayanbio.com.npmytribos.orggokulagro.comambujasolvex.comambujasolvex.comjayantagro.net The chemical structure of castor oil, particularly the hydroxyl group of ricinoleic acid, allows for modifications that yield compounds with surface-active properties. researchgate.netambujasolvex.com